molecular formula C10H13N3 B3046976 7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine CAS No. 133239-98-2

7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine

Cat. No. B3046976
Key on ui cas rn: 133239-98-2
M. Wt: 175.23 g/mol
InChI Key: XWGMKQVIGMSSSZ-UHFFFAOYSA-N
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Patent
US05157026

Procedure details

A mixture of butyric acid (6.57 mL, 71.9 mmol), 2,3-diamino-4-picoline (8.05 g, 65.4 mmol) (Lappin, G. R., Slezak, F. B. J. Am. Chem. Soc. (1950) 72, 7806-7) and polyphosphoric acid (50 g) was heated to 100° C. with stirring for 3 hours. The reaction was monitored by tlc of NH4OH neutralized aliquots. Basification (NH4OH), extraction (CH2Cl2, 4×50 mL), drying (K2CO3), purification (by filtering through 100 g SiO2, EtOAc elution), and concentration gave 10.0 g (95%) of the title compound as an amorphous tan solid which was judged pure by 1H NMR and tlc: mp 110°-112° C. (without recrystallization).
Quantity
6.57 mL
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][CH2:3][CH3:4].[NH2:7][C:8]1[C:13]([NH2:14])=[C:12]([CH3:15])[CH:11]=[CH:10][N:9]=1.[NH4+].[OH-]>>[CH3:15][C:12]1[CH:11]=[CH:10][N:9]=[C:8]2[N:7]=[C:1]([CH2:2][CH2:3][CH3:4])[NH:14][C:13]=12 |f:2.3|

Inputs

Step One
Name
Quantity
6.57 mL
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
8.05 g
Type
reactant
Smiles
NC1=NC=CC(=C1N)C
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Basification (NH4OH), extraction (CH2Cl2, 4×50 mL)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(K2CO3), purification (by filtering through 100 g SiO2, EtOAc elution), and concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C2C(=NC=C1)N=C(N2)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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